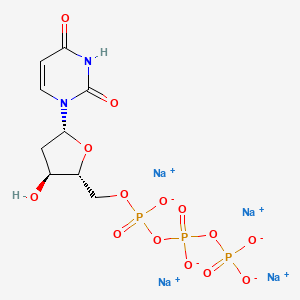

Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate is a useful research compound. Its molecular formula is C9H11N2Na4O14P3 and its molecular weight is 556.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate (referred to as STP) is a phosphonate compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14N3NaO10P

- Molecular Weight : 445.251 g/mol

- CAS Number : 42155-08-8

- IUPAC Name : [[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxytetrahydrofuran-2-yl]methoxy-sodiooxyphosphoryl]oxysodium

STP is believed to exert its biological effects primarily through the inhibition of specific enzymes involved in nucleotide metabolism. The presence of the pyrimidine moiety suggests that it may interfere with nucleic acid synthesis and cellular signaling pathways that rely on nucleotide triphosphates.

Antiviral Activity

Recent studies have indicated that STP exhibits promising antiviral properties. Specifically, it has been evaluated for its potential as an inhibitor of Hepatitis C virus (HCV) polymerase. In vitro assays demonstrated that STP could inhibit HCV replication effectively, showcasing a potential mechanism through which it disrupts viral RNA synthesis .

Antibacterial Activity

In addition to antiviral properties, STP has shown antibacterial activity against various bacterial strains. A study highlighted its effectiveness in inhibiting the biofilm formation of Pseudomonas aeruginosa, a pathogen known for its resilience and role in chronic infections . The compound's ability to alter bacterial aggregation and morphology indicates a multifaceted approach to combating bacterial infections.

Enzyme Inhibition

STP's structural similarity to natural nucleotides positions it as a competitive inhibitor of enzymes such as MraY (translocase I), crucial for bacterial cell wall synthesis. This inhibition leads to impaired bacterial growth and viability .

Study 1: HCV Polymerase Inhibition

A detailed investigation into STP's effects on HCV polymerase revealed an IC50 value indicating significant inhibition at micromolar concentrations. This study utilized various assay techniques to confirm the compound's efficacy against HCV replication in cell cultures .

Study 2: Biofilm Disruption in Pseudomonas aeruginosa

In another study focusing on Pseudomonas aeruginosa, STP was tested at concentrations ranging from 100 µM to 400 µM. Results showed a drastic reduction in biofilm density compared to untreated controls. Microscopy analysis confirmed that STP treatment altered biofilm architecture significantly .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | IC50/Effective Concentration | Mechanism of Action |

|---|---|---|---|

| Antiviral | HCV Polymerase | ~10 µM | Inhibition of viral RNA synthesis |

| Antibacterial | Pseudomonas aeruginosa | 100 - 400 µM | Disruption of biofilm formation |

| Enzyme Inhibition | MraY | Not specified | Competitive inhibition |

科学研究应用

Antiviral Applications

One of the most notable applications of this compound is its potential as an antiviral agent. Research has indicated that nucleoside analogs require phosphorylation to become active, which highlights the importance of triphosphate derivatives in enhancing antiviral efficacy. For instance, studies have synthesized various 5-substituted uracils to evaluate their antiviral properties against viruses such as herpes simplex virus and HIV. The incorporation of bulky substituents at specific positions has been shown to improve selectivity and potency against viral targets .

Case Study: Synthesis and Evaluation

A series of 5-substituted-1-β-d-(arabinofuranosyl)uracils were synthesized and tested for their effectiveness against multiple viral strains. The results demonstrated that modifications at the 5-position significantly influenced the compounds' antiviral activity, suggesting that sodium triphosphate derivatives could be optimized for better therapeutic outcomes .

Enzyme Inhibition

Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate also serves as a potential inhibitor for various enzymes involved in nucleotide metabolism. The triphosphate form is particularly relevant in the context of inhibiting kinases and polymerases that play critical roles in nucleic acid synthesis and modification.

Case Study: Kinase Inhibition

Inhibition studies have shown that compounds similar to sodium triphosphate can effectively block the activity of specific kinases linked to cancer progression. By targeting these enzymes, it may be possible to develop new therapeutic strategies for cancer treatment .

Biochemical Probes

Beyond therapeutic applications, this compound can function as a biochemical probe to study intracellular signaling pathways. Its structural features allow it to mimic natural substrates in enzymatic reactions, facilitating the exploration of metabolic pathways and cellular responses to stimuli.

Case Study: GPCR Function

Research has utilized fluorescently labeled derivatives of similar compounds to visualize G protein-coupled receptor (GPCR) activities in live cells. This approach enables real-time observation of receptor dynamics and interactions with downstream signaling molecules .

Summary Table of Applications

属性

IUPAC Name |

tetrasodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3.4Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXWAWATXDAJHA-OIXZBRQUSA-J |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2Na4O14P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。